2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is a quinoline derivative known for its potent inhibitory effects on dipeptidyl peptidase-4 (DPP4).
Preparation Methods
The synthesis of 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one involves constructing a heterocyclic ring system. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of functional groups: Specific reagents are used to introduce the butyl group and other functional groups to the core structure.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Scientific Research Applications
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studying heterocyclic chemistry and reaction mechanisms.
Biology: The compound’s inhibitory effects on DPP4 make it a valuable tool in studying glucose metabolism and insulin regulation.
Medicine: Its potential as an anti-diabetic agent is being explored, particularly in the context of type 2 diabetes mellitus.
Mechanism of Action
The mechanism of action of 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one involves inhibiting the activity of DPP4. By binding to the active site of DPP4, the compound prevents the degradation of incretin hormones GLP-1 and GIP. This leads to increased intracellular cAMP concentrations in β-cells, resulting in an accelerated and augmented insulin response to absorbed glucose .
Comparison with Similar Compounds
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is unique due to its specific inhibitory effects on DPP4 and its potential applications in diabetes treatment. Similar compounds include:
Sitagliptin: Another DPP4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP4 inhibitor with a similar mechanism of action but different chemical structure.
Saxagliptin: Another DPP4 inhibitor with distinct pharmacokinetic properties.
Properties
CAS No. |
896592-53-3 |
---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
14-butyl-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-8-20-10-18-14-12-9-11-6-4-5-7-13(11)19-16(12)22-15(14)17(20)21/h9-10H,2-8H2,1H3 |
InChI Key |
MPFHRVMIBWXYQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)OC3=C2C=C4CCCCC4=N3 |
solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.